1-(3-Chloropropoxy)-3-nitrobenzene
CAS No.: 132636-13-6
Cat. No.: VC21152344
Molecular Formula: C9H10ClNO3
Molecular Weight: 215.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132636-13-6 |
|---|---|
| Molecular Formula | C9H10ClNO3 |
| Molecular Weight | 215.63 g/mol |
| IUPAC Name | 1-(3-chloropropoxy)-3-nitrobenzene |
| Standard InChI | InChI=1S/C9H10ClNO3/c10-5-2-6-14-9-4-1-3-8(7-9)11(12)13/h1,3-4,7H,2,5-6H2 |
| Standard InChI Key | TUVHZIRZPUPODN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)OCCCCl)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC(=C1)OCCCCl)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Structure
1-(3-Chloropropoxy)-3-nitrobenzene consists of a benzene ring with two key substituents: a nitro group (-NO₂) at the meta position (position 3) and a 3-chloropropoxy group (-OCH₂CH₂CH₂Cl) at position 1. The molecular formula is C₉H₁₀ClNO₃ with a molecular weight of 215.63 g/mol. The structure can be represented by the following identifiers:
Table 1: Structural Identifiers of 1-(3-Chloropropoxy)-3-nitrobenzene
| Identifier Type | Value |
|---|---|
| IUPAC Name | 1-(3-chloropropoxy)-3-nitrobenzene |
| CAS Number | 132636-13-6 |
| InChI | InChI=1S/C9H10ClNO3/c10-5-2-6-14-9-4-1-3-8(7-9)11(12)13/h1,3-4,7H,2,5-6H2 |
| InChI Key | TUVHZIRZPUPODN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)OCCCCl)N+[O-] |
Physical Properties
The physical properties of 1-(3-Chloropropoxy)-3-nitrobenzene are influenced by both the nitro and chloropropoxy groups. The nitro group is electron-withdrawing, affecting the electron density of the benzene ring, while the chloropropoxy chain contributes to the compound's lipophilicity.
Table 2: Physical Properties of 1-(3-Chloropropoxy)-3-nitrobenzene
| Property | Value |
|---|---|
| Molecular Weight | 215.63 g/mol |
| Physical State | Solid at room temperature |
| Color | Pale yellow to light amber |
| Solubility | Soluble in organic solvents including chloroform, ethanol, and dimethylformamide; poorly soluble in water |
Chemical Properties
The chemical behavior of 1-(3-Chloropropoxy)-3-nitrobenzene is primarily determined by its functional groups. The nitro group activates the ring toward nucleophilic substitution reactions while deactivating it toward electrophilic substitution reactions. The chloropropoxy group contains a potential leaving group (chlorine) that can participate in nucleophilic substitution reactions.
Synthesis Methods
Laboratory Synthesis
The laboratory synthesis of 1-(3-Chloropropoxy)-3-nitrobenzene typically involves a nucleophilic substitution reaction between 3-nitrophenol and 1-bromo-3-chloropropane in the presence of a base. This reaction follows an SN2 mechanism.
General Synthetic Route
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Preparation of the base/nucleophile: 3-nitrophenol is deprotonated using a base such as potassium carbonate to form the corresponding phenoxide ion.
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Nucleophilic substitution: The phenoxide ion attacks 1-bromo-3-chloropropane, displacing the bromine atom through an SN2 mechanism.
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Purification: The crude product is purified through recrystallization or column chromatography.
Table 3: Typical Reaction Conditions for Laboratory Synthesis
| Parameter | Condition |
|---|---|
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 60-80°C |
| Reaction Time | 4-6 hours |
| Molar Ratio | 1:1.2 (3-nitrophenol:1-bromo-3-chloropropane) |
Industrial Production
Industrial production of 1-(3-Chloropropoxy)-3-nitrobenzene may employ similar chemical principles but often utilizes continuous flow reactors and optimized reaction parameters to enhance efficiency and yield. Alternative approaches may include:
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The nitration of 1-(3-chloropropoxy)benzene using concentrated nitric acid and sulfuric acid under controlled temperature conditions
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The alkylation of 3-nitrophenol with 3-chloropropanol under dehydrating conditions
Chemical Reactions
Nucleophilic Substitution
The chlorine atom in the 3-chloropropoxy group of 1-(3-Chloropropoxy)-3-nitrobenzene can undergo nucleophilic substitution reactions with various nucleophiles. This reactivity makes the compound valuable as an intermediate in organic synthesis.
Table 4: Common Nucleophilic Substitution Reactions
| Nucleophile | Reaction Conditions | Product |
|---|---|---|
| Sodium azide | DMF, 80°C, 8h | 1-(3-azidopropoxy)-3-nitrobenzene |
| Sodium cyanide | DMSO, 60°C, 12h | 4-(3-nitrophenoxy)butanenitrile |
| Thiols (R-SH) | K₂CO₃, acetone, reflux | 1-(3-(alkylthio)propoxy)-3-nitrobenzene |
Reduction Reactions
The nitro group in 1-(3-Chloropropoxy)-3-nitrobenzene can be reduced to an amino group using various reducing agents. This transformation is particularly important in the synthesis of pharmaceutically relevant compounds.
Table 5: Reduction Methods for the Nitro Group
| Reducing Agent | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| H₂, Pd/C | Methanol, room temperature, atmospheric pressure | >90 | High |
| Fe/HCl | Ethanol/water, reflux | 75-85 | Moderate |
| SnCl₂·2H₂O | Ethyl acetate, reflux | 80-90 | High |
| Na₂S₂O₄ | THF/water, room temperature | 70-80 | Moderate |
Oxidation Reactions
While less common than reduction reactions, the oxidation of 1-(3-Chloropropoxy)-3-nitrobenzene can occur under specific conditions, primarily affecting the aromatic ring or the propoxy chain.
Applications
Scientific Research
1-(3-Chloropropoxy)-3-nitrobenzene serves as an important research tool in various scientific disciplines:
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As a model compound for studying substitution effects on aromatic rings
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For investigating the influence of electron-withdrawing groups on reaction mechanisms
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In the development of new synthetic methodologies
Organic Synthesis
One of the primary applications of 1-(3-Chloropropoxy)-3-nitrobenzene is as an intermediate in organic synthesis. Its bifunctional nature, with both a nitro group and a chloroalkyl chain, makes it valuable for building more complex molecules.
Table 6: Applications in Organic Synthesis
| Target Compound Class | Transformation | Significance |
|---|---|---|
| Aminopropoxybenzenes | Nitro reduction | Precursors for pharmaceuticals |
| Heterocyclic compounds | Cyclization reactions | Building blocks for drug synthesis |
| Functionalized ethers | Nucleophilic substitution | Diverse chemical libraries |
Medicinal Chemistry
In medicinal chemistry, derivatives of 1-(3-Chloropropoxy)-3-nitrobenzene have been investigated for their potential biological activities. The compound's structural features make it a promising scaffold for developing bioactive molecules.
Antimicrobial Candidates
Research has indicated that compounds structurally related to 1-(3-Chloropropoxy)-3-nitrobenzene may possess antimicrobial properties. The nitro group, known for its biological activity in several antimicrobial agents, contributes to this potential.
Anticancer Research
Derivatives of this compound have been evaluated for their cytotoxicity against specific cancer cell lines. Studies have focused on optimizing their structure-activity relationships to enhance their anticancer properties.
Table 7: Biological Activity of Related Compounds
| Compound | Activity Type | IC₅₀ (μM) |
|---|---|---|
| 1-(3-Chloropropoxy)-3-nitrobenzene derivatives | Anticancer | 25-40 |
| Reduced amino derivatives | Antimicrobial | 15-30 |
| Functionalized analogs | Enzyme inhibition | 30-50 |
Biological Activity
Mechanisms of Action
The biological activity of 1-(3-Chloropropoxy)-3-nitrobenzene and its derivatives involves several potential mechanisms:
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Reactive Oxygen Species (ROS) Generation: The nitro group can participate in redox cycling, leading to the generation of reactive oxygen species that may cause oxidative stress in cells.
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DNA Interaction: The planar aromatic structure might enable intercalation with DNA, potentially disrupting replication and transcription processes.
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Enzyme Inhibition: The compound may interact with specific enzymes, particularly those with nucleophilic residues at their active sites, leading to inhibition of their activity.
Structure-Activity Relationships
Studies on the structure-activity relationships of 1-(3-Chloropropoxy)-3-nitrobenzene derivatives have revealed several important correlations:
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The position of the nitro group significantly impacts biological activity, with the meta position (as in the title compound) often showing optimal activity.
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Modification of the chloropropoxy chain length can affect lipophilicity and membrane permeability, influencing the compound's bioavailability.
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Replacement of the chlorine atom with other functional groups can tune the reactivity and target specificity of the compounds.
Table 8: Structure-Activity Relationship Data
| Structural Modification | Effect on Activity | Proposed Mechanism |
|---|---|---|
| Nitro group position | 3 > 2 > 4 | Electronic effects on ring |
| Propoxy chain length | 3C > 2C > 4C | Optimal lipophilicity |
| Terminal halogen | Cl > Br > F | Leaving group ability |
Spectroscopic Characterization
The spectroscopic characterization of 1-(3-Chloropropoxy)-3-nitrobenzene provides essential information about its structure and purity.
NMR Spectroscopy
¹H NMR spectroscopy of 1-(3-Chloropropoxy)-3-nitrobenzene shows characteristic signals for the aromatic protons (7.3-7.9 ppm), the propoxy chain protons (3.6-4.1 ppm), and the terminal -CH₂Cl group (approximately 3.7 ppm).
Infrared Spectroscopy
IR spectroscopy reveals characteristic absorption bands for the nitro group (asymmetric stretching at 1530-1550 cm⁻¹ and symmetric stretching at 1340-1360 cm⁻¹) and the C-O-C ether linkage (1050-1150 cm⁻¹).
Mass Spectrometry
Mass spectrometry typically shows the molecular ion peak at m/z 215.6, corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Table 9: Key Spectroscopic Data for 1-(3-Chloropropoxy)-3-nitrobenzene
| Spectroscopic Method | Key Signals/Peaks | Assignment |
|---|---|---|
| ¹H NMR | 7.3-7.9 ppm | Aromatic protons |
| ¹H NMR | 3.6-4.1 ppm | -OCH₂- protons |
| ¹H NMR | ~3.7 ppm | -CH₂Cl protons |
| IR | 1530-1550 cm⁻¹ | NO₂ asymmetric stretching |
| IR | 1340-1360 cm⁻¹ | NO₂ symmetric stretching |
| MS | m/z 215.6 | Molecular ion [M]⁺ |
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